Farnesyl methyl ether

概要

説明

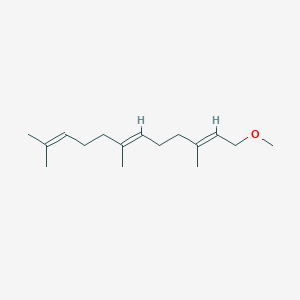

Farnesyl methyl ether, also known as this compound, is a heterocyclic organic compound with the molecular formula C16H28O and a molecular weight of 236.393 g/mol . This compound is characterized by its unique structure, which includes three methyl groups and a methoxy group attached to a dodecatriene backbone. It is commonly used in various scientific research applications due to its interesting chemical properties and potential biological activities.

準備方法

The synthesis of Farnesyl methyl ether can be achieved through several synthetic routes. One common method involves the reaction of farnesol with methanol in the presence of an acid catalyst to form the methyl ether derivative . The reaction conditions typically include refluxing the mixture for several hours to ensure complete conversion. Industrial production methods may involve similar processes but on a larger scale, with optimized reaction conditions to maximize yield and purity.

化学反応の分析

Farnesyl methyl ether undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding aldehydes or carboxylic acids.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of alcohols.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with potassium permanganate typically yields carboxylic acids, while reduction with lithium aluminum hydride produces alcohols.

科学的研究の応用

Biological Research Applications

Farnesyl methyl ether is primarily studied for its role in the modification of proteins through a process known as protein prenylation . This modification is crucial for the proper functioning of many proteins, including oncogenic proteins involved in cancer development.

Protein Prenylation

- Mechanism : FME serves as a precursor in the biosynthesis of farnesyl diphosphate, which is essential for prenylating proteins. This modification facilitates the attachment of lipid groups to proteins, enhancing their membrane association and activity .

- Therapeutic Potential : Inhibitors targeting farnesyl-protein transferase (FPTase), which utilizes farnesyl pyrophosphate (FPP) for prenylation, have been developed. These inhibitors can block the growth of cancer cells by preventing the localization of oncogenic proteins like Ras to the cell membrane .

Hormonal Control

This compound has been investigated for its effects on hormonal pathways, particularly in insects where it mimics juvenile hormones (JHs).

- Impact on Development : Studies have shown that topical application of FME can completely block ovarian development in insects, indicating its role as a potent hormonal regulator . This property makes it valuable for understanding developmental processes and potential pest control strategies.

Case Studies and Experimental Findings

Several studies highlight the applications and effects of this compound in various contexts:

Cancer Research

A notable study demonstrated that FME and its derivatives could inhibit the activity of FPTase, leading to reduced growth rates in Ras-transformed cells. The specificity of these inhibitors suggests they could be developed into targeted cancer therapies with fewer side effects compared to broad-spectrum inhibitors .

Insect Physiology

Research involving this compound has shown that it can influence gene expression related to soldier-caste differentiation in termites. The injection of FME resulted in significant morphological changes, underscoring its potential as a tool for studying caste systems and hormonal regulation in social insects .

Comparative Data Table

The following table summarizes key findings from studies on this compound:

作用機序

The mechanism of action of Farnesyl methyl ether involves its interaction with specific molecular targets and pathways. The compound can act as a ligand for certain receptors, modulating their activity and leading to various biological effects. For example, it may interact with enzymes involved in the biosynthesis of terpenoids, influencing their activity and resulting in changes in cellular processes .

類似化合物との比較

Farnesyl methyl ether can be compared with other similar compounds, such as:

Nerolidol: A sesquiterpene alcohol with similar structural features but different functional groups.

Farnesol: A precursor in the biosynthesis of various terpenoids, with a similar backbone but lacking the methoxy group.

Geraniol: Another terpenoid with a similar structure but different functional groups.

The uniqueness of this compound lies in its specific functional groups and their arrangement, which confer distinct chemical and biological properties .

生物活性

Farnesyl methyl ether (FME) is a meroterpenoid compound that has garnered attention for its biological activities, particularly its influence on insect physiology and potential therapeutic applications. This article explores the biological activity of FME, including its mechanisms of action, effects on various organisms, and implications for future research.

Chemical Structure and Properties

This compound is a derivative of farnesol, characterized by a farnesyl group with a methyl ether substituent. This structural modification is significant as it influences the compound's interaction with biological systems. The basic structure can be represented as follows:

This compound operates primarily through mimicking juvenile hormones (JH) in insects. JHs are crucial for regulating development and reproduction in arthropods. FME's action as a JH analog has been demonstrated in various studies, indicating its potential to disrupt normal physiological processes.

- Juvenile Hormone Mimicry : FME has been shown to exert effects similar to juvenile hormones during critical developmental stages, particularly in the pupal phase of insects like the western tent caterpillar (Malacosoma pluviale) .

- Impact on Reproduction : Research indicates that FME affects reproductive parameters in insects, potentially by altering hormonal balances necessary for normal reproduction .

Insect Physiology

This compound has been studied extensively for its effects on insect physiology. Notable findings include:

- Reproductive Effects : In studies involving Malacosoma pluviale, FME was found to influence reproductive success by acting as an excess of JH during the pupal stage, which led to altered adult emergence and fecundity .

- Developmental Disruption : Administration of FME resulted in developmental abnormalities, indicating its potent influence as a hormone mimic .

Anticancer Potential

Beyond its insecticidal properties, there is emerging interest in the anticancer potential of this compound. The compound's ability to interfere with protein prenylation pathways could provide insights into new therapeutic strategies against cancer:

- Protein Prenylation : FME may inhibit farnesyltransferase (FTase), an enzyme crucial for the prenylation of proteins involved in cell signaling pathways, including those associated with oncogenesis . This inhibition could disrupt cancer cell proliferation and survival.

Case Studies and Research Findings

Several studies have documented the biological activities of this compound:

| Study | Organism | Findings |

|---|---|---|

| Cohen et al., 2011 | Malacosoma pluviale | Demonstrated that FME acts as a JH analog affecting reproduction and development. |

| Liu et al., 2017 | Cancer Cell Lines | Showed potential cytotoxic effects against various cancer cell types, suggesting FTase inhibition. |

| Wang et al., 2016 | Pestalotiopsos fici | Reported weak cytotoxic activity linked to meroterpenoids including FME. |

特性

IUPAC Name |

1-methoxy-3,7,11-trimethyldodeca-2,6,10-triene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H28O/c1-14(2)8-6-9-15(3)10-7-11-16(4)12-13-17-5/h8,10,12H,6-7,9,11,13H2,1-5H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HZDZRGKULMGCJE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=CCCC(=CCCC(=CCOC)C)C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H28O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

236.39 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

15130-76-4 | |

| Record name | Farnesyl methyl ether | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=15130-76-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Farnesyl methyl ether | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015130764 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-methoxy-3,7,11-trimethyldodeca-2,6,10-triene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.035.616 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does farnesyl methyl ether exert its effects on insects?

A1: this compound acts as a juvenile hormone analog, disrupting the hormonal balance crucial for insect development. [, , , , , , ] It mimics the action of naturally occurring juvenile hormones, which play a vital role in regulating metamorphosis, reproduction, and other physiological processes. [, , , , , , ]

Q2: What are the specific developmental abnormalities observed in insects treated with this compound?

A2: Studies have revealed a range of developmental abnormalities, including:

- Inhibition of morphogenesis: Treatment can lead to the persistence of nymphal characters in adults, affecting structures like the prothoracic shield, cerci, and genitalia. [] In Trichinella spiralis larvae, it inhibits the development of male copulatory appendages. []

- Disrupted metamorphosis: Exposure can result in the formation of abnormal embryos, molting difficulties, and even death during metamorphosis. [, , , , , , ]

- Reproductive issues: this compound can interfere with ovarian development, leading to reduced egg production, abnormal egg masses, and decreased progeny viability. [, , , , , ]

Q3: Are the effects of this compound dose-dependent and species-specific?

A3: Yes, the severity of effects often correlates with the dosage of this compound applied. [, , ] Additionally, sensitivity to the compound varies among insect species. [, , , , , ]

Q4: What is the molecular formula and weight of this compound?

A4: The molecular formula is C16H28O, and the molecular weight is 236.39 g/mol.

Q5: Is there any spectroscopic data available for this compound?

A5: While the provided research papers do not contain detailed spectroscopic information, standard techniques like nuclear magnetic resonance (NMR) spectroscopy and infrared (IR) spectroscopy can be used to characterize its structure.

Q6: What is known about the stability of this compound?

A6: While specific stability data is limited in the provided research, this compound, like many organic compounds, can be susceptible to degradation under certain conditions, such as exposure to light, heat, or oxidizing agents.

Q7: Have any formulation strategies been explored to improve its stability or effectiveness?

A7: The research primarily focuses on topical application of this compound dissolved in acetone. [, , , , , , , ] Further research is needed to investigate alternative formulations that might enhance stability, solubility, or bioavailability for specific applications.

Q8: What are the safety considerations associated with this compound?

A8: While deemed a potential insect control agent, it's crucial to acknowledge the potential ecological impact of this compound. [, ] Its effects on non-target species and its persistence in the environment require careful consideration.

Q9: What is known about the toxicity of this compound in insects and other organisms?

A9: The research primarily focuses on insect models. While it disrupts insect development, further studies are essential to determine potential toxicity in mammals and other organisms.

Q10: What is the potential environmental impact of using this compound as an insect control agent?

A10: While it offers a potential approach to pest management, the ecological implications of using this compound need thorough assessment. Research should address its effects on non-target species, its persistence in the environment, and potential bioaccumulation. [, ]

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。